N-Ethyl-4-(2-pyrrolidinyl)-2-pyrimidinamine dihydrochloride
Description
Properties
IUPAC Name |
N-ethyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-2-11-10-13-7-5-9(14-10)8-4-3-6-12-8;;/h5,7-8,12H,2-4,6H2,1H3,(H,11,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMAZVQLFHMADU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)C2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Ethyl-4-(2-pyrrolidinyl)-2-pyrimidinamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine core with an ethyl and pyrrolidinyl substituent. Its chemical structure can be represented as follows:
This structure is critical for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.
The compound primarily acts as an inhibitor of specific signaling pathways involved in cell proliferation and survival. It has been identified as a CDC42 GTPase inhibitor, which plays a crucial role in various cellular processes, including cytoskeletal dynamics and cell migration. By inhibiting CDC42, this compound disrupts downstream signaling pathways such as Raf-MEK-ERK and PI3K-Akt, which are often upregulated in cancerous cells .
Anticancer Properties
Numerous studies have evaluated the anticancer efficacy of this compound across various cancer cell lines. The compound has shown significant antiproliferative activity against several types of cancer, including melanoma and colon cancer.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency in targeting malignant cells.
Inhibition of IgE and IgG Signaling
In addition to its anticancer properties, this compound has been reported to inhibit signaling cascades associated with IgE and IgG receptors. This inhibition can prevent the release of chemical mediators involved in allergic reactions, suggesting potential applications in treating allergic diseases .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Melanoma Treatment : A study involving A375 melanoma cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, correlating with increased apoptosis markers.
- Colon Cancer Model : In vivo experiments using SW480 xenografts showed that administration of this compound led to tumor shrinkage and prolonged survival in treated mice compared to controls .
- Allergic Response Modulation : Clinical trials have indicated that this compound may effectively reduce symptoms in patients with severe allergic responses by modulating mediator release from immune cells .
Scientific Research Applications
Medicinal Chemistry
Overview
N-Ethyl-4-(2-pyrrolidinyl)-2-pyrimidinamine dihydrochloride is primarily utilized as a building block in the synthesis of pharmaceutical compounds, especially those targeting the central nervous system (CNS). Its structural features allow it to interact with various biological targets, making it valuable in drug development.
Case Studies
- Antidepressant Activity : Research has indicated that compounds similar to N-Ethyl-4-(2-pyrrolidinyl)-2-pyrimidinamine exhibit antidepressant-like effects in animal models. This activity is often attributed to their action on serotonin and norepinephrine reuptake inhibition.
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit specific kinases involved in cancer progression, suggesting potential for developing targeted cancer therapies.
Organic Synthesis
Role as an Intermediate
In organic synthesis, this compound serves as an intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a versatile reagent.
Synthesis Pathways
The compound can be synthesized through several methods, including:
- Cyclization Reactions : Utilizing pyrrolidine derivatives and pyrimidine precursors under specific catalytic conditions.
- Functionalization : The introduction of different functional groups to modify its chemical properties further enhances its utility in synthetic chemistry.
Biological Studies
Mechanism of Action
this compound interacts with various molecular targets, including G protein-coupled receptors (GPCRs). Its mechanism often involves modulation of signaling pathways related to neurotransmitter systems.
Research Applications
- Enzyme Inhibition Studies : The compound has been used to study the inhibition mechanisms of specific enzymes, providing insights into metabolic pathways and potential therapeutic targets.
- Neuroscience Research : Its application in studying CNS disorders highlights its relevance in understanding neuropharmacology and developing new treatments.
Data Tables
| Application Area | Specific Uses | Notable Compounds/Studies |
|---|---|---|
| Medicinal Chemistry | Antidepressants, Anticancer agents | Studies on serotonin reuptake inhibitors |
| Organic Synthesis | Intermediate for complex molecules | Cyclization reactions with pyrrolidine |
| Biological Studies | Enzyme inhibition, CNS research | Interaction with GPCRs |
Preparation Methods
General Synthetic Strategy
The synthesis of N-ethyl-4-(2-pyrrolidinyl)-2-pyrimidinamine dihydrochloride typically involves:
- Formation of the pyrimidine ring system with appropriate substituents.
- Introduction of the 2-pyrrolidinyl group at the 4-position of the pyrimidine.
- Alkylation with an ethyl group on the amine nitrogen.
- Conversion of the free base to its dihydrochloride salt for stability and handling.
Key Intermediate Preparation: (S)-N-Ethyl-2-aminomethylpyrrolidine
A crucial intermediate in the synthesis is (S)-N-ethyl-2-aminomethylpyrrolidine, which provides the pyrrolidinyl moiety. According to patent CN102442935A, a reliable method involves:
- Dripping N-ethyl-2-aminomethylpyrrolidine into a mixed solution of dextrotartaric acid, alcohol, and water.
- Cooling the mixture to 0–30 °C and stirring for 6–24 hours.
- Suction filtration and ethanol washing to isolate the dextrotartrate salt.
- Adjusting the pH of the mother liquor to 9–10 with sodium hydroxide to recover the free base.
- Rectification to obtain the levorotatory N-ethyl-2-aminomethylpyrrolidine with >99% purity and >35% yield.
This method is cost-effective and provides high optical purity, essential for the stereospecific synthesis of the target compound.
Pyrimidine Ring Functionalization and Coupling
The pyrimidine core, 2-pyrimidinamine, is functionalized at the 4-position for coupling with the pyrrolidinyl group. The coupling generally involves nucleophilic substitution or reductive amination techniques:
- Starting from 4-chloropyrimidin-2-amine or related halogenated pyrimidines.
- Reaction with the prepared (S)-N-ethyl-2-aminomethylpyrrolidine or pyrrolidine derivatives under controlled conditions.
- Use of solvents such as acetonitrile or N,N-dimethylformamide (DMF) at low temperatures (-10 to 0 °C) to improve selectivity.
- Bases such as N,N-diisopropylethylamine or triethylamine are employed to neutralize generated acids and promote nucleophilic substitution.
These steps ensure the selective substitution at the 4-position, preserving the integrity of the pyrimidine ring and the stereochemistry of the pyrrolidinyl substituent.
Formation of the Dihydrochloride Salt
After obtaining the N-ethyl-4-(2-pyrrolidinyl)-2-pyrimidinamine free base, conversion to the dihydrochloride salt is performed to improve compound stability and solubility:
- Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution).
- Controlled addition and stirring at low temperatures to precipitate the dihydrochloride salt.
- Filtration and washing to purify the salt form.
This salt formation step is standard in amine chemistry to enhance handling and storage properties.
Summary Table of Preparation Steps
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-Ethyl-4-(2-pyrrolidinyl)-2-pyrimidinamine dihydrochloride to maximize yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature (typically 60–80°C for pyrimidine derivatives), solvent selection (e.g., ethanol or DMF for solubility), and stoichiometric ratios of reagents like ethylamine and pyrrolidine precursors. Purification via recrystallization or column chromatography (using silica gel and a methanol/chloroform gradient) is critical to isolate the dihydrochloride salt. Monitoring intermediates with LC-MS ensures reaction progression .
Q. How can researchers confirm the structural integrity of the dihydrochloride form using analytical techniques?
- Methodological Answer : Combine NMR (¹H/¹³C) to verify proton environments and carbon frameworks, X-ray crystallography for absolute configuration (if crystals are obtainable), and elemental analysis to confirm chloride content. Mass spectrometry (ESI-MS) validates molecular weight, while FT-IR identifies characteristic N-H and Cl⁻ vibrational bands .
Q. What strategies improve the compound’s solubility and stability in aqueous buffers for in vitro assays?
- Methodological Answer : The dihydrochloride salt enhances aqueous solubility via protonation of amine groups. For stability, use buffers with pH 4–6 to prevent deprotonation, and avoid prolonged exposure to light/heat. Lyophilization in inert atmospheres preserves long-term stability .
Advanced Research Questions
Q. How should researchers design enzyme inhibition assays to study the compound’s interaction with kinases or other targets?
- Methodological Answer : Use recombinant kinases in radiometric (³²P-ATP incorporation) or fluorescence-based (ADP-Glo™) assays. Pre-incubate the compound with the enzyme (1–100 µM range) and measure IC₅₀ values. Include positive controls (e.g., staurosporine for kinases) and validate selectivity via kinase profiling panels .
Q. What experimental approaches resolve contradictions in reported bioactivity data across cell lines or animal models?
- Methodological Answer : Conduct dose-response studies under standardized conditions (e.g., serum-free media, controlled O₂ levels). Use orthogonal assays (e.g., Western blot for target phosphorylation alongside cell viability assays). Evaluate pharmacokinetic variables (e.g., metabolic stability in microsomes) to explain interspecies variability .
Q. How can a 3² factorial design optimize formulation parameters for in vivo delivery?
- Methodological Answer : Test two factors (e.g., polymer ratio [HPMC:Ethyl cellulose] and compression force) at three levels each. Responses include dissolution rate (USP apparatus) and bioavailability (plasma LC-MS/MS). Statistical tools (ANOVA, response surface modeling) identify optimal conditions .
Q. What computational methods predict the compound’s binding affinity to non-canonical targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against homology-modeled targets, followed by molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions with SPR (surface plasmon resonance) for kinetic binding analysis .
Q. How to develop stability-indicating assays for forced degradation studies?
- Methodological Answer : Expose the compound to stress conditions (acid/base hydrolysis, oxidative [H₂O₂], thermal). Use HPLC-DAD with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to separate degradation products. Confirm identity via MS/MS fragmentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
